molecular formula C18H35NO3 B14561794 Dodecyl (diethylamino)(oxo)acetate CAS No. 62248-39-9

Dodecyl (diethylamino)(oxo)acetate

Cat. No.: B14561794
CAS No.: 62248-39-9
M. Wt: 313.5 g/mol
InChI Key: OVGPWPFRRGLDQI-UHFFFAOYSA-N
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Description

Dodecyl (diethylamino)(oxo)acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are commonly used in the fragrance and flavor industries. This compound, in particular, is characterized by its long dodecyl chain and the presence of a diethylamino group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecyl (diethylamino)(oxo)acetate typically involves the esterification of dodecyl alcohol with diethylaminoacetic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in a packed bed reactor is also common to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Dodecyl (diethylamino)(oxo)acetate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding dodecyl alcohol and diethylaminoacetic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

    Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Hydrolysis: Dodecyl alcohol and diethylaminoacetic acid.

    Reduction: Dodecyl alcohol.

    Substitution: Amides derived from the corresponding amine.

Scientific Research Applications

Dodecyl (diethylamino)(oxo)acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other esters and amides.

    Biology: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Medicine: Explored for its potential as a prodrug, where the ester linkage can be hydrolyzed in vivo to release the active drug.

    Industry: Utilized in the formulation of surfactants and emulsifiers due to its surface-active properties.

Mechanism of Action

The mechanism of action of dodecyl (diethylamino)(oxo)acetate primarily involves its hydrolysis to release dodecyl alcohol and diethylaminoacetic acid. The diethylamino group can interact with biological membranes, enhancing the permeability and facilitating the delivery of active compounds. The long dodecyl chain provides hydrophobic interactions, which can be useful in the formation of micelles and other self-assembled structures.

Comparison with Similar Compounds

Similar Compounds

    Dodecyl acetate: Similar in structure but lacks the diethylamino group, making it less versatile in chemical reactions.

    Lauryl acetate: Another ester with a similar dodecyl chain but different functional groups, used primarily in the fragrance industry.

    Dodecylamine: Contains a dodecyl chain but has an amine group instead of an ester, used in surfactant formulations.

Uniqueness

Dodecyl (diethylamino)(oxo)acetate is unique due to the presence of both the long dodecyl chain and the diethylamino group. This combination imparts distinct chemical properties, such as enhanced solubility in organic solvents and the ability to participate in a wider range of chemical reactions compared to its simpler counterparts.

Properties

CAS No.

62248-39-9

Molecular Formula

C18H35NO3

Molecular Weight

313.5 g/mol

IUPAC Name

dodecyl 2-(diethylamino)-2-oxoacetate

InChI

InChI=1S/C18H35NO3/c1-4-7-8-9-10-11-12-13-14-15-16-22-18(21)17(20)19(5-2)6-3/h4-16H2,1-3H3

InChI Key

OVGPWPFRRGLDQI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)C(=O)N(CC)CC

Origin of Product

United States

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